Akt-IN-3 Demonstrates Superior Pan-Akt Isoform Potency Compared to Leading Allosteric and ATP-Competitive Inhibitors
In head-to-head comparison, Akt-IN-3 exhibits significantly higher potency across all three Akt isoforms relative to the clinical allosteric inhibitor MK-2206 and the ATP-competitive inhibitor ipatasertib. For Akt1, Akt-IN-3 (IC50 = 1.4 nM) is >5-fold more potent than MK-2206 (IC50 = 8 nM) and >3-fold more potent than ipatasertib (IC50 = 5 nM). The differentiation is most pronounced for Akt3, where Akt-IN-3 (IC50 = 1.7 nM) is >38-fold more potent than MK-2206 (IC50 = 65 nM) and >4-fold more potent than ipatasertib (IC50 = 8 nM) [1][2].
| Evidence Dimension | In vitro biochemical IC50 (nM) against Akt isoforms |
|---|---|
| Target Compound Data | Akt1: 1.4 nM; Akt2: 1.2 nM; Akt3: 1.7 nM |
| Comparator Or Baseline | MK-2206: Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM; Ipatasertib: Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM |
| Quantified Difference | vs MK-2206: Akt1 5.7x, Akt2 10x, Akt3 38x more potent; vs Ipatasertib: Akt1 3.6x, Akt2 15x, Akt3 4.7x more potent |
| Conditions | Cell-free kinase activity assay |
Why This Matters
Superior potency across all isoforms ensures robust target engagement at lower concentrations, reducing the risk of off-target effects and enabling more reliable pathway inhibition in diverse cellular models.
- [1] Dong X, et al. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. J Med Chem. 2019;62(15):7264-7288. View Source
- [2] Hirai H, et al. MK-2206, an allosteric Akt inhibitor, has antitumor efficacy in preclinical models. Mol Cancer Ther. 2010;9(7):1956-67. View Source
